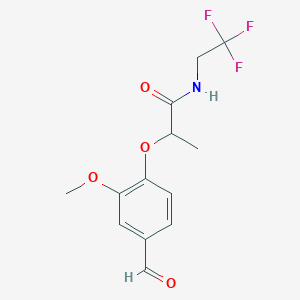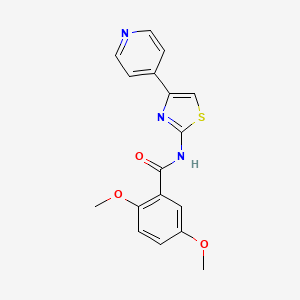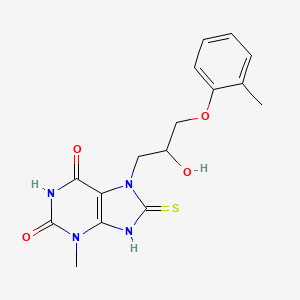
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. The structure suggests that it is a modified purine with a 7-substituent that includes a hydroxypropyl group with an o-tolyl ether and an 8-mercapto group. This compound could potentially have interesting biological activities due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, an improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines is reported, which involves a base-catalyzed condensation followed by several steps including catalytic reduction, guanylation, and ring closure to form the pyrrolopyrimidine ring system . Although the specific compound is not mentioned, the general methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring. Substituents at various positions on the purine ring can significantly alter the compound's properties and reactivity. The presence of a mercapto group at the 8-position in the compound of interest could be crucial for its binding to biological targets or for further chemical modifications.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on their substituents. The mercapto group is a good nucleophile and can participate in thiol-disulfide exchange reactions, which could be relevant in a biological context or in the synthesis of more complex molecules. The hydroxypropyl group could be involved in etherification or esterification reactions, providing a handle for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The mercapto group could impart a certain degree of polarity and potential for hydrogen bonding, which might affect solubility and reactivity. The hydroxypropyl group could also affect the compound's solubility in organic solvents versus water. The overall molecular architecture, including the purine core and substituents, would determine the melting point, boiling point, and stability of the compound.
Scientific Research Applications
Inhibition of Viral Enzymes
A study identified a novel inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase, highlighting the compound's ability to suppress both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase. This suggests its potential as a SARS coronavirus inhibitor without showing cytotoxicity at concentrations up to 80 µM (Cho et al., 2015).
Immunomodulatory Effects
Research on thiazolo[4,5-d]pyrimidine nucleosides, analogues of naturally occurring purine nucleosides, aimed to assess the immunomodulatory effects by substituting sulfur for nitrogen at position 7 of the purine ring. The study found significant immunoactivity in some guanosine analogues, indicating the potential for these compounds in immune function potentiation and providing protection against viruses (Nagahara et al., 1990).
Synthesis and Cardiovascular Activity
A synthesis study produced derivatives tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. The findings revealed strong prophylactic antiarrhythmic activity in specific analogues, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Novel Synthesis Pathways
Research on the synthesis of heterocyclic compounds, including purine analogues, focuses on developing new methods that offer environmental advantages, such as high atom economy and the absence of extensive purification steps. These studies provide insights into efficient synthetic routes for complex molecules with potential pharmacological applications (Rajesh et al., 2011).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-5-3-4-6-11(9)24-8-10(21)7-20-12-13(17-16(20)25)19(2)15(23)18-14(12)22/h3-6,10,21H,7-8H2,1-2H3,(H,17,25)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIGCXEJLZULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(NC2=S)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)
![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)
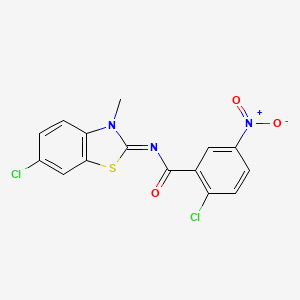
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
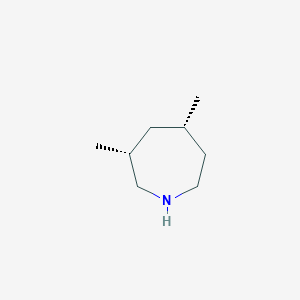
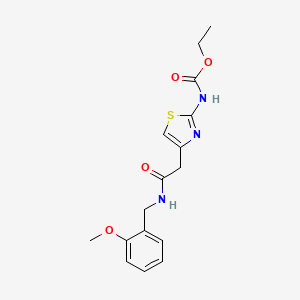
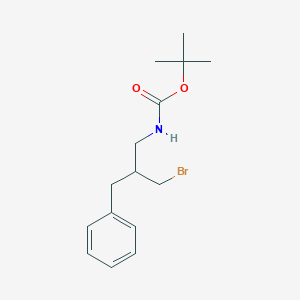
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
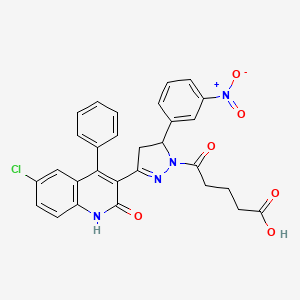
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
